2-Methoxy-7,8-dihydroquinolin-6(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2,5H,3-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJSQCTECOTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434094 | |
| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120686-09-1 | |
| Record name | 7,8-Dihydro-2-methoxy-6(5H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Derivatization and Functionalization of 2 Methoxy 7,8 Dihydroquinolin 6 5h One
Strategies for Alkylation and Arylation
The introduction of alkyl and aryl groups onto the 2-Methoxy-7,8-dihydroquinolin-6(5H)-one framework can significantly influence its properties. Research in this area has explored modifications at both the nitrogen and carbon centers of the molecule.
N-Alkylation and O-Alkylation Studies
While direct N-alkylation and O-alkylation studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous dihydroquinolinone systems provides valuable insights. The presence of the secondary amine and the enolizable ketone offers two potential sites for alkylation.
The regioselectivity of alkylation in related heterocyclic systems is often dependent on the reaction conditions, such as the choice of base, solvent, and alkylating agent. For instance, in similar lactam-containing heterocycles, strong bases tend to favor N-alkylation, while silver salts have been shown to promote O-alkylation. The interplay between these factors would be critical in directing the selective functionalization of the title compound.
Table 1: Potential Reagents and Conditions for N- and O-Alkylation
| Alkylation Type | Potential Reagents | Potential Bases | Potential Solvents |
| N-Alkylation | Alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN) |
| O-Alkylation | Alkyl halides, Diazomethane | Silver carbonate (Ag2CO3), Silver(I) oxide (Ag2O) | Benzene (B151609), Dichloromethane (DCM) |
Further investigation is required to systematically explore these conditions for this compound and to characterize the resulting N- and O-alkylated products.
Aryl Group Introduction at Specific Positions
The introduction of aryl substituents can dramatically alter the steric and electronic properties of the quinolinone core. While direct C-arylation of this compound is not well-documented, synthetic strategies that construct the 2-aryl-7,8-dihydroquinolin-6(5H)-one scaffold from acyclic precursors have been reported. These methods often involve the condensation of a β-ketoester with an enamine or a similar cyclization strategy, where the aryl group is incorporated from the initial building blocks.
Future research could explore modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, on halogenated derivatives of this compound to directly install aryl groups at specific positions on the heterocyclic ring.
Oxidation and Reduction Transformations
The dihydroquinolinone core can be manipulated through oxidation and reduction reactions to access a wider range of quinoline-based structures.
Oxidation to Quinoline (B57606) Derivatives
The conversion of this compound to its fully aromatic quinoline counterpart represents a key transformation. This aromatization would involve the removal of four hydrogen atoms. Common oxidizing agents used for the dehydrogenation of similar dihydroheterocyclic systems include:
Manganese dioxide (MnO2): A mild and selective oxidant for allylic and benzylic alcohols, which could potentially oxidize the dihydroquinolinone.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent often used for the aromatization of cyclic systems.
Palladium on carbon (Pd/C) with a hydrogen acceptor: This catalytic system can effect dehydrogenation at elevated temperatures.
The specific conditions and yields for the oxidation of this compound to the corresponding 2-methoxy-6-hydroxyquinoline or other quinoline derivatives remain to be experimentally determined.
Selective Reduction Pathways
The carbonyl group at the 6-position and the enamine-like double bond within the dihydropyridine (B1217469) ring are potential targets for reduction. Selective reduction can lead to the formation of tetrahydroquinoline or amino alcohol derivatives.
Table 2: Potential Reducing Agents for Selective Transformations
| Target Functional Group | Potential Reducing Agent | Expected Product |
| Ketone (C=O) | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-ol |
| Enamine (C=C-N) | Catalytic hydrogenation (e.g., H2, Pd/C), Sodium cyanoborohydride (NaBH3CN) | 2-Methoxy-decahydroquinolin-6-one |
| Both Ketone and Enamine | Lithium aluminum hydride (LiAlH4) under forcing conditions | 2-Methoxy-decahydroquinolin-6-ol |
The choice of reducing agent and the control of reaction parameters such as temperature and stoichiometry would be crucial to achieve the desired selectivity.
N-Functionalization via Acylation and Other Methods
The secondary amine in the this compound scaffold provides a handle for various N-functionalization reactions, including acylation.
N-acylation can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the generated acid. This modification introduces an amide functionality, which can further influence the molecule's chemical and physical properties.
Table 3: Reagents for N-Functionalization
| Reaction Type | Reagents | Base | Product Type |
| N-Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Triethylamine (Et3N), Pyridine (B92270) | N-acyl-2-methoxy-7,8-dihydroquinolin-6(5H)-one |
| N-Sulfonylation | Tosyl chloride, Mesyl chloride | Triethylamine (Et3N), Pyridine | N-sulfonyl-2-methoxy-7,8-dihydroquinolin-6(5H)-one |
| N-Arylation | Aryl halides (in the presence of a suitable catalyst system) | Palladium catalysts with appropriate ligands | N-aryl-2-methoxy-7,8-dihydroquinolin-6(5H)-one |
The exploration of these N-functionalization reactions would significantly expand the chemical space accessible from this compound, paving the way for the synthesis of novel derivatives with tailored properties.
Late-Stage Functionalization Strategies
The structure of this compound presents several potential sites for late-stage functionalization through C-H activation. The primary focus of such strategies is to achieve high regioselectivity, targeting specific positions on both the aromatic and the aliphatic portions of the molecule. Transition-metal catalysis is the most prevalent method for achieving such transformations. nih.gov
The quinoline scaffold, in a broader sense, is a subject of extensive research in C-H functionalization. nih.govnih.gov These methods often rely on transition metals like palladium, rhodium, and iridium to catalyze the selective formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov For dihydroquinolinone systems, strategies often involve functionalization at various positions, which can be influenced by the directing capabilities of existing functional groups and the choice of catalyst.
C-H Activation Approaches:
The primary mechanism involves the coordination of a transition metal to the quinoline nitrogen, which can direct the activation of specific C-H bonds. nih.gov In the case of this compound, the methoxy (B1213986) group and the ketone can also influence the regioselectivity of these reactions.
One of the key challenges in the functionalization of quinoline derivatives is controlling the site of reaction. acs.org For instance, in quinoline N-oxides, palladium catalysis can be tuned to favor either C2 or C8 functionalization depending on the specific palladium source and reaction conditions. rsc.org While this compound is not an N-oxide, these findings highlight the potential for catalyst and condition screening to achieve selective derivatization.
Potential Functionalization Reactions:
Arylation and Alkylation: Direct arylation or alkylation at various positions of the quinoline core can be achieved using organometallic reagents or through decarboxylative couplings. Silver-catalyzed radical addition/cyclization reactions of N-phenylcinnamamide with α-keto acids have been shown to produce functionalized dihydroquinolinones. mdpi.com
Introduction of Cyano Groups: Tandem strategies involving benzylation and palladium-catalyzed intramolecular C-N coupling have been developed for the synthesis of 3-cyano-substituted hydroquinolin-2-ones, demonstrating the feasibility of introducing cyano functionalities. bohrium.com
Below are tables detailing representative late-stage functionalization reactions on related quinoline and dihydroquinolinone cores, which could be adapted for this compound.
Table 1: Palladium-Catalyzed C-H Functionalization of Quinoline N-oxide
| Entry | Oxidant | Base | Additive | Yield (%) | Reference |
| 1 | Ag₂CO₃ | Pyridine | Tetrabutylammonium bromide | 68 | nih.gov |
This reaction demonstrates the C2 heteroarylation of quinoline N-oxide with N-benzylindole, showcasing a selective C-H functionalization. nih.gov
Table 2: Silver-Catalyzed Radical Addition/Cyclization for Dihydroquinolinone Synthesis
| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) | Reference |
| 1 | N-phenylcinnamamide | α-keto acid | Silver | CH₃CN | Moderate to Excellent | mdpi.com |
This method allows for the synthesis of trans-3-acyl-4-aryldihydroquinolin-2(1H)-ones with high stereoselectivity. mdpi.com
Table 3: Rhodium-Promoted C-H Bond Activation of Substituted Quinolines
| Entry | Substrate | Catalyst System | Position Activated | Product | Reference |
| 1 | 2-methylquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | 4 | rhodium(I)-(4-quinolinyl) derivative | acs.org |
| 2 | 6-methylquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | 4 | rhodium(I)-(4-quinolinyl) derivative | acs.org |
| 3 | 7-methylquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | 4 | rhodium(I)-(4-quinolinyl) derivative | acs.org |
This study highlights the directing effect of substituents on the regioselectivity of C-H activation in quinoline systems. acs.org
The application of these and similar late-stage functionalization strategies to this compound would likely require careful optimization of reaction conditions, including the choice of catalyst, ligands, solvent, and temperature, to achieve the desired regioselectivity and yield.
Spectroscopic and Diffraction Based Structural Elucidation of 2 Methoxy 7,8 Dihydroquinolin 6 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. For 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, the expected ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroquinolinone ring, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methoxy group would appear as a sharp singlet in the upfield region (around δ 3.5-4.0 ppm). The methylene protons at positions 5, 7, and 8 would exhibit complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons, with chemical shifts generally in the δ 2.0-3.5 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~6.5 | d |
| H-4 | ~7.3 | d |
| H-5 | ~2.8 | t |
| H-7 | ~2.5 | t |
| H-8 | ~3.1 | t |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Predicted values are based on typical ranges for similar structures.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C-6) is expected to have the most downfield chemical shift (around δ 190-200 ppm). The aromatic carbons and the carbon attached to the methoxy group (C-2) would appear in the δ 100-160 ppm region. The aliphatic carbons of the methylene groups (C-5, C-7, and C-8) would be found in the upfield region (δ 20-50 ppm). The methoxy carbon itself would also resonate in the upfield region, typically around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~160 |
| C-3 | ~105 |
| C-4 | ~125 |
| C-4a | ~120 |
| C-5 | ~38 |
| C-6 | ~197 |
| C-7 | ~22 |
| C-8 | ~30 |
| C-8a | ~145 |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, showing correlations between the protons on C-7 and C-8, and between the protons on C-5 and the adjacent methylene group.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation between the methoxy protons and C-2, and between the methylene protons at C-5 and the carbonyl carbon C-6.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra.
APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments would help differentiate between CH, CH₂, and CH₃ groups, as well as quaternary carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O (ketone) stretching vibration. The C=N and C=C stretching vibrations of the quinoline (B57606) ring would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | ~1690 | Strong |
| C=N/C=C (Aromatic) | ~1600, ~1500 | Medium-Strong |
| C-O (Methoxy) | ~1250 | Strong |
| C-H (Aromatic) | >3000 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (177.20). The fragmentation pattern would provide further structural information. Common fragmentation pathways could involve the loss of the methoxy group (-OCH₃), carbon monoxide (-CO) from the ketone, or cleavage of the dihydroquinolinone ring, leading to characteristic fragment ions.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 177 | [M]⁺ |
| 149 | [M - CO]⁺ |
| 146 | [M - OCH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system of the quinoline ring would give rise to strong π→π* transitions, likely appearing as one or more strong absorption bands in the 200-350 nm range. The n→π* transition of the carbonyl group is also expected, typically appearing as a weaker absorption band at a longer wavelength, potentially overlapping with the π→π* bands.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
|---|---|
| π→π* | ~250-350 |
X-Ray Crystallographic Analysis for Solid-State Structure Determination
A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a specific single-crystal X-ray diffraction analysis for this compound. The absence of a publicly available crystal structure means that definitive experimental data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available at this time.
While direct crystallographic data for the title compound is not available, analysis of closely related structures provides valuable insights into the likely solid-state characteristics. For instance, the crystal structures of various substituted quinoline and tetrahydroquinoline derivatives have been reported, offering a basis for understanding the probable molecular geometry and packing of this compound.
In general, the quinoline ring system is planar. However, in this compound, the presence of a saturated cyclohexenone ring fused to the pyridine (B92270) ring introduces conformational flexibility. The dihydroquinolinone core is not expected to be planar. The tetrahydropyridine portion of similar molecules typically adopts a conformation that minimizes steric strain, such as a half-chair or sofa conformation.
To provide a more concrete understanding of the potential crystal structure, theoretical modeling based on computational methods such as Density Functional Theory (DFT) could be employed. Such studies can predict the most stable conformation of the molecule and provide estimated bond lengths and angles, offering a theoretical model in the absence of experimental crystallographic data.
It is important to emphasize that the above discussion is based on the analysis of related structures and general principles of solid-state chemistry. Definitive structural parameters for this compound can only be determined through experimental X-ray crystallographic analysis of a suitable single crystal.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net Such calculations provide fundamental insights into the molecule's behavior at the atomic level.
Optimized Molecular Geometries and Conformational Analysis
The first step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the most stable arrangement of its atoms in three-dimensional space. Conformational analysis, by systematically rotating labile bonds, helps identify various energy minima on the potential energy surface, revealing the most favorable conformations of the molecule. researchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-O11 | 1.36 | O11-C2-N1 | 115.0 |
| C7-C8 | 1.54 | C7-C8-C9 | 112.5 |
| C6=O12 | 1.23 | C5-C6-C7 | 118.0 |
| N1-C2 | 1.32 | C2-N1-C10 | 120.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.
Electronic Structure and Charge Distribution
Understanding the electronic structure and charge distribution is crucial for predicting a molecule's reactivity. DFT calculations can map the distribution of electrons across the this compound molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. researchgate.net This information helps identify electrophilic and nucleophilic sites within the molecule, which are key to understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context as they are primarily involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the orbital that acts as an electron donor. For this compound, the location of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack. The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. A higher HOMO energy suggests a greater tendency to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Properties
The LUMO, conversely, is the orbital that acts as an electron acceptor. The distribution of the LUMO in this compound would highlight the areas prone to nucleophilic attack. The energy of the LUMO is related to the electron affinity, which is the energy released when an electron is added to the molecule. A lower LUMO energy indicates a greater propensity to accept electrons.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from FMO analysis.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential values. Typically, red regions represent areas of high electron density and negative electrostatic potential, making them attractive to electrophiles. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms. researchgate.net This visual information complements the FMO analysis in predicting the molecule's reactive sites.
Theoretical and Computational Chemistry Studies of 2 Methoxy 7,8 Dihydroquinolin 6 5h One
Computational chemistry offers profound insights into the molecular properties of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, complementing experimental data by providing a detailed understanding of its electronic structure, stability, and reactivity at the atomic level. These theoretical studies are instrumental in predicting the molecule's behavior and guiding the design of new derivatives with tailored properties.
Mechanistic Investigations of Reactions Involving 2 Methoxy 7,8 Dihydroquinolin 6 5h One
Detailed Reaction Pathways for Synthesis Methods
The synthesis of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one can be achieved through several strategic approaches, with the Bohlmann-Rahtz pyridine (B92270) synthesis being a prominent and adaptable method. organic-chemistry.orgwikipedia.org This reaction allows for the formation of substituted pyridines in a two-step process. organic-chemistry.orgwikipedia.org
A plausible synthetic route to this compound, drawing from the principles of the Bohlmann-Rahtz synthesis and related methodologies, likely involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This is followed by a heat-induced cyclodehydration to yield the final quinolinone product. organic-chemistry.orgwikipedia.org A modification of this approach may utilize a one-pot, three-component reaction of an enolizable ketone, an alkynone, and ammonia (B1221849) under acidic conditions.
A proposed mechanism for the synthesis of a related structure, 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles, involves the reaction of cyclohexanone (B45756) and arylidene malononitriles in an alcohol solvent in the presence of sodium. researchgate.net This suggests that a similar base-catalyzed condensation followed by cyclization could be a viable pathway.
Furthermore, a patented method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives involves the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione (B196179) or its derivatives in the presence of a base catalyst, followed by the addition of ammonium (B1175870) acetate (B1210297) or aqueous ammonia. google.com This highlights the versatility of starting materials and conditions that can be employed to construct the core dihydroquinolinone scaffold.
The key steps in a likely Bohlmann-Rahtz type synthesis of this compound are outlined below:
| Step | Description | Intermediate |
| 1 | Formation of a β-enaminone from a suitable precursor, such as the reaction of a β-diketone with an amine. | β-Enaminone |
| 2 | Michael addition of the enamine to an activated alkyne, such as an ethynylketone. | Aminodiene |
| 3 | E/Z isomerization of the aminodiene intermediate, often facilitated by heat. | Isomerized Aminodiene |
| 4 | Acid-catalyzed intramolecular cyclodehydration to form the pyridine ring. organic-chemistry.orgorganic-chemistry.org | Dihydroquinolinone |
Intramolecular Cyclization Mechanisms
While specific examples of intramolecular cyclization starting from this compound are not extensively documented, the inherent reactivity of the enaminone moiety provides a platform for such transformations. Enaminones are known to undergo a variety of cyclization reactions to form complex heterocyclic systems.
One potential pathway for intramolecular cyclization could involve the functionalization of the C-5 or C-7 position of the dihydroquinolinone ring, followed by a ring-closing reaction. For instance, the introduction of a suitable electrophilic or nucleophilic side chain could lead to the formation of a new fused ring system.
Radical Mediated Transformations
The dihydroquinolinone scaffold can participate in radical-mediated transformations, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While direct radical reactions of this compound are not widely reported, the general principles of radical chemistry can be applied to predict its potential reactivity.
For instance, the Minisci reaction, which involves the addition of a carbon-centered radical to a heteroarene, could potentially be applied to the pyridine ring of the fully aromatized 2-methoxyquinoline. nih.gov However, the partially saturated nature of the dihydroquinolinone ring might lead to alternative reaction pathways.
The generation of radicals in the presence of this compound could lead to addition reactions at the double bond or hydrogen atom abstraction from the allylic positions (C-5 or C-8). The outcome of such reactions would be highly dependent on the nature of the radical species and the reaction conditions.
| Radical Reaction Type | Potential Outcome with this compound |
| Addition to C=C bond | Formation of a new C-C or C-heteroatom bond at the C-3 or C-4 position. |
| Hydrogen Atom Abstraction | Formation of a stabilized allylic radical at C-5 or C-8, which could undergo further reactions. |
| Radical Cyclization | If a suitable radical precursor is attached to the molecule, an intramolecular cyclization could occur to form a new ring. |
Photochemical Reaction Mechanisms
The conjugated enaminone system within this compound makes it a candidate for photochemical reactions. One of the most relevant photochemical transformations for this type of structure is the 6π-electrocyclization. nih.govrsc.orgnih.gov
Upon absorption of UV light, the 1,3,5-hexatriene-like system within the dihydroquinolinone can undergo a conrotatory or disrotatory ring closure to form a new bicyclic system. The stereochemical outcome of this reaction is governed by the Woodward-Hoffmann rules. Recent studies have demonstrated the possibility of achieving enantioselective 6π photocyclizations using chiral Lewis acid complexes and photosensitizers. nih.govacs.org
The proposed mechanism for a photochemical 6π-electrocyclization of this compound would involve the following steps:
Photoexcitation: Absorption of a photon to promote the molecule to an excited electronic state.
Electrocyclization: Concerted formation of a new sigma bond between the C-4a and C-8a positions (or other suitable atoms in the π-system).
Relaxation: The resulting bicyclic intermediate would then relax to the ground state.
The efficiency and regioselectivity of such a reaction would be influenced by the substitution pattern on the quinolinone ring and the reaction conditions, including the solvent and the presence of any photosensitizers.
Catalyst-Substrate Interaction Mechanisms
The synthesis and transformations of this compound are often facilitated by catalysts, with acid catalysis being particularly important in the cyclodehydration step of the Bohlmann-Rahtz synthesis. organic-chemistry.orgorganic-chemistry.org
In an acid-catalyzed cyclodehydration, the catalyst, typically a Brønsted or Lewis acid, interacts with the carbonyl group of the aminodiene intermediate, increasing its electrophilicity. This facilitates the nucleophilic attack by the enamine nitrogen, leading to the formation of the pyridine ring. The use of solid acid catalysts, such as Amberlyst 15, has been shown to improve the efficiency of this step under milder conditions. organic-chemistry.org
The interaction between the catalyst and the substrate can be depicted as follows:
| Catalyst Type | Interaction with Substrate | Effect on Reaction |
| Brønsted Acid (e.g., Acetic Acid) | Protonation of the carbonyl oxygen of the aminodiene intermediate. | Enhances the electrophilicity of the carbonyl carbon, promoting intramolecular cyclization. |
| Lewis Acid (e.g., ZnBr2) | Coordination to the carbonyl oxygen. | Similar to Brønsted acids, it activates the carbonyl group towards nucleophilic attack. |
| Solid Acid (e.g., Amberlyst 15) | Provides acidic sites for protonation on a solid support. | Facilitates the reaction under heterogeneous conditions, often with easier workup and milder conditions. organic-chemistry.org |
The choice of catalyst can significantly impact the reaction rate, yield, and selectivity, highlighting the importance of understanding the catalyst-substrate interaction at a molecular level.
Biological Activities and Molecular Mechanisms Non Clinical Focus
In Vitro Antiproliferative and Anticancer Activities
The quinoline (B57606) scaffold is a recurring motif in the development of anticancer agents, with its derivatives demonstrating a wide array of pharmacological effects. nih.govexlibrisgroup.comnih.gov These compounds have been shown to inhibit cancer cell growth through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of critical enzymes. nih.govexlibrisgroup.com
Inhibition of Cell Growth and Colony Formation in Cancer Cell Lines
While direct studies quantifying the inhibitory effect of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one on the growth and colony formation of specific cancer cell lines are not extensively documented in the reviewed literature, research on closely related tetrahydroquinolinone derivatives has demonstrated significant antiproliferative activity. For instance, a study on a series of 8-phenyltetrahydroquinolinone derivatives revealed potent cytotoxicity against human colon (HCT-116) and lung (A549) cancer cell lines. nih.gov One of the most active compounds in that study, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, effectively inhibited colony formation of A549 cells. nih.gov Although this compound has a different substitution pattern, it shares the core tetrahydroquinolinone structure, suggesting that this chemical class is a promising area for anticancer research.
The antiproliferative activity of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the specific chemical structure of the compound. nih.gov For example, fumiquinazolines, which are quinoline derivatives, have shown moderate cytotoxic activity against the murine lymphocytic leukemia line P-388, with IC50 values ranging from 6.1 µg/mL to 52 µg/mL. mdpi.com
Table 1: Antiproliferative Activity of a Related Tetrahydroquinolinone Derivative
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 | Data not specified |
Note: The table is based on qualitative findings for a related compound. Specific IC50 values for this compound are not available in the reviewed literature.
Molecular Pathways Involved (e.g., PI3K/AKT/mTOR signaling)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govmdpi.comnih.gov Consequently, this pathway is a significant target for anticancer drug development. nih.govmdpi.com
Currently, there are no direct studies in the reviewed literature that specifically investigate the effect of this compound on the PI3K/AKT/mTOR pathway. However, the broader class of quinoline derivatives has been explored for its inhibitory effects on this pathway. researchgate.net For example, some quinoline-based compounds have been developed as dual PI3K/mTOR inhibitors. mdpi.com The inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis. mdpi.com Given the established role of the quinoline scaffold in targeting PI3K/AKT/mTOR signaling, it is plausible that this compound could interact with components of this pathway, though experimental verification is required.
Modulation of Reactive Oxygen Species (ROS) Levels
Reactive oxygen species (ROS) are key signaling molecules that, at high levels, can induce oxidative stress and lead to cellular damage and apoptosis, making ROS modulation a viable anticancer strategy. nih.govnih.gov
Direct experimental data on the modulation of ROS levels by this compound is not available in the current body of scientific literature. However, other methoxy-containing compounds have been shown to influence ROS production. For instance, the platinum-based anticancer drug cisplatin (B142131) has been observed to increase ROS levels in cells. nih.gov The cellular response to oxidative stress is complex, and the precise effect of a given compound on ROS levels requires specific experimental investigation. nih.gov
Inhibition of DNA Synthesis
Inhibitors of DNA synthesis can halt the proliferation of rapidly dividing cancer cells. To date, there is no specific research available that demonstrates the direct inhibition of DNA synthesis by this compound.
Topoisomerase Inhibition Studies (e.g., TOP2B)
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation, making them well-established targets for anticancer drugs. nih.govmdpi.com Quinoline derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govmdpi.com
There are no specific studies that have evaluated the inhibitory activity of this compound against topoisomerase IIB (TOP2B). However, the general class of quinoline compounds has been shown to interfere with topoisomerase function. nih.govmedchemexpress.comresearchgate.net The standard method to assess topoisomerase inhibition involves a DNA cleavage assay, which can determine if a compound stabilizes the enzyme-DNA complex, leading to DNA strand breaks. nih.govnih.gov
Kinase Inhibition (e.g., ERK1/2)
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival. biorxiv.org
Specific data on the inhibition of ERK1/2 by this compound is not present in the reviewed scientific literature. However, the development of ERK1/2 inhibitors is an active area of cancer research, with some potent inhibitors showing IC50 values in the low nanomolar range. medchemexpress.comnih.gov The quinoline scaffold is known to be a versatile backbone for the design of kinase inhibitors. nih.gov Therefore, the potential for this compound to act as a kinase inhibitor, including on ERK1/2, remains a possibility that awaits experimental validation.
Antimicrobial and Antifungal Evaluations (In Vitro)
While direct in vitro studies on the antimicrobial and antifungal properties of this compound are not extensively documented in publicly available research, the broader class of quinolones and their derivatives has demonstrated significant antimicrobial effects. For instance, compounds containing a 2-quinolone core are recognized for their antibacterial and antifungal properties. mdpi.com This suggests that the quinolinone scaffold of this compound could potentially confer similar activities.
Further supporting this, studies on other methoxyquinolone derivatives, such as Bay 12-8039, have shown potent activity against a wide range of aerobic and anaerobic bacteria. nih.gov Additionally, research into compounds like 2-methoxy-1,4-naphthoquinone (B1202248) has demonstrated significant bactericidal effects against multidrug-resistant Helicobacter pylori. nih.gov The antifungal potential of related structures is also noted, with derivatives of tetrahydroimidazo[1,2-a]pyridine showing strong inhibitory activity against various Candida species. nih.gov These findings highlight the potential of the quinolone and methoxy-substituted heterocyclic structures to exhibit antimicrobial and antifungal actions, though specific testing on this compound is required for confirmation.
Neurobiological Activity and Neuroprotection Studies (In Vitro/Animal Models)
The primary area of investigation for compounds structurally related to this compound lies within neurobiology, particularly concerning their interaction with dopamine (B1211576) and serotonin (B10506) receptors.
Dopamine Receptor Antagonism and Agonism (e.g., D2, D3)
Research into analogues of this compound has revealed a strong affinity and selectivity for dopamine D3 receptors. A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, which shares structural similarities with the target compound, displayed potent D3 receptor antagonist activity with high selectivity over D2 receptors. mssm.edunih.gov Docking studies of these analogues have indicated that the methoxy-containing headgroup orients within the orthosteric binding pocket of the D3 receptor. mssm.edunih.gov This interaction is stabilized by hydrogen bonds, contributing to the high affinity and selectivity. mssm.edunih.gov The development of selective D3 receptor antagonists is a significant area of interest for treating neurological and psychiatric disorders, as they may offer therapeutic benefits without the side effects associated with D2 receptor modulation. nih.gov
Table 1: Dopamine Receptor Affinity of a Related 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogue
| Receptor Subtype | Affinity (Ki, nM) | Selectivity vs. D2R |
|---|---|---|
| D1 | >10,000 | N/A |
| D2 | 270 | N/A |
| D3 | 3.85 | ~70-fold |
| D4 | >10,000 | N/A |
| D5 | >10,000 | N/A |
Data derived from studies on structurally related compounds. nih.gov
Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT2A)
While direct evidence of this compound interacting with serotonin receptors is limited, the broader class of neuroactive compounds it belongs to often exhibits multi-receptor affinity. For example, some potent D3 receptor antagonists have also shown high affinity for the 5-HT1A receptor. nih.gov The interplay between dopamine and serotonin receptor systems is a critical aspect of neuropharmacology. nih.gov The 5-HT2A receptor, in particular, is a major target for many psychoactive drugs and is implicated in a variety of neurological processes. nih.gov Given the structural similarities to other multi-target neurological agents, it is plausible that this compound could have interactions with serotonin receptors, though this requires direct experimental validation.
Stimulation of Neuron Growth and Survival
Currently, there is no specific information available from the reviewed sources regarding the direct effects of this compound on the stimulation of neuron growth and survival.
Antioxidant Properties (In Vitro Assays)
There is no specific data available from the reviewed sources concerning the in vitro antioxidant properties of this compound. However, various in vitro methods are available to assess the antioxidant potential of chemical compounds, such as the FRAP assay, which measures the reduction of ferric iron, and cell-based assays that evaluate the scavenging of reactive oxygen species. nih.gov
Enzyme Inhibition Mechanisms (Molecular Level)
The quinolinone scaffold is a known pharmacophore for enzyme inhibition. Research on 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines has identified them as inhibitors of steroid 5α-reductases. nih.gov These enzymes are involved in steroid metabolism, and their inhibition has therapeutic applications. The study showed that the inhibitory activity and selectivity were dependent on the substitution pattern of the quinoline ring. nih.gov This suggests that this compound could potentially act as an enzyme inhibitor, although its specific targets have not been identified. Another area of enzyme inhibition relevant to this class of compounds is 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway of microorganisms, making it an attractive target for antimicrobial agents. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bay 12-8039 |
| 2-methoxy-1,4-naphthoquinone |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
| 6-substituted 1H-quinolin-2-ones |
In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific biological activities and molecular mechanisms of the chemical compound This compound are not extensively available in the public domain. While the broader class of dihydroquinolinones and tetrahydroquinolines, to which this compound belongs, has been the subject of various biological investigations, specific data concerning the target identification and molecular-level validation for this particular molecule remains scarce.
The general structural motif of quinolinones is recognized for its potential in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications. Research on related compounds has indicated potential anticancer, anti-inflammatory, and antibacterial properties. These activities are often attributed to the ability of the quinolinone scaffold to interact with various biological targets, including enzymes and receptors.
However, the specific influence of the 2-methoxy and 6-oxo substitutions on the 7,8-dihydroquinoline (B3351581) core of the title compound in determining its biological profile has not been explicitly detailed in accessible research. Scientific inquiry into a specific chemical entity requires dedicated studies to elucidate its interactions with biological systems, identify its molecular targets, and validate these interactions through rigorous experimentation. Such focused research on "this compound" does not appear to be published in a manner that would allow for a detailed discussion of its molecular mechanisms or validated biological targets.
Given the absence of specific, publicly available research data, a detailed exposition on the target identification and molecular validation of this compound cannot be provided at this time. The scientific community awaits further research to uncover the potential biological roles and therapeutic applications of this specific chemical compound.
Structure Activity Relationship Sar Studies for 2 Methoxy 7,8 Dihydroquinolin 6 5h One Analogues
Influence of Substituents on Biological Activities
The biological profile of a molecule is intrinsically linked to the nature and placement of its constituent functional groups. For analogues of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, the methoxy (B1213986) group and the degree of saturation in the heterocyclic ring system are critical determinants of their molecular interactions and subsequent biological effects.
Methoxy Group Contribution to Molecular Interactions
The methoxy (-OCH3) group, positioned at the 2-position of the quinolinone core, plays a significant role in modulating the electronic properties and intermolecular interactions of the molecule. Methoxy groups are known to act as hydrogen bond acceptors and can also participate in other non-covalent interactions, thereby influencing how the molecule binds to its biological target.
Research on related quinoline (B57606) structures highlights the importance of methoxy substitution. For instance, in a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors, the methoxy group was a key feature. nih.gov The presence of a methoxy group at various positions in phenolic acids has been shown to significantly enhance their antioxidant activity. nih.gov This enhancement is attributed to the electron-donating nature of the methoxy group, which can stabilize the molecule and influence its reactivity. nih.gov In the context of this compound, the methoxy group at the C-2 position is expected to influence the electron density of the pyridine (B92270) ring, potentially impacting its interaction with enzymatic targets.
Furthermore, studies on quinolinone derivatives have indicated that substitutions on the quinoline nucleus, including with methoxy groups, are crucial for their antiproliferative activity. thieme-connect.com The introduction of a methoxy group can alter the lipophilicity and metabolic stability of a compound, which are critical pharmacokinetic properties.
Impact of Ring Saturation and Aromaticity
The partial saturation of the carbocyclic ring in 7,8-dihydroquinolin-6(5H)-one distinguishes it from its fully aromatic quinoline and quinolone counterparts. This saturation introduces a three-dimensional character to the molecule, which can be crucial for fitting into specific binding pockets of proteins.
The transition from a planar, aromatic system to a partially saturated one alters the molecule's shape, flexibility, and electronic distribution. A study on tetrahydroquinolone derivatives as GPR41 modulators demonstrated that the saturated ring system is a viable scaffold for achieving biological activity. nih.gov The flexibility of the saturated ring allows the molecule to adopt various conformations, one of which may be optimal for binding to a target.
Conversely, aromatization of a pyridone moiety through O-alkylation has been shown to enhance anticancer activity in certain series of compounds. nih.gov This suggests that for some targets, a planar, aromatic system might be preferred for optimal stacking interactions or other electronic interactions within the binding site. Therefore, the degree of saturation is a critical parameter that can be tuned to achieve desired biological outcomes, with the partially saturated core of this compound offering a balance between rigidity and flexibility.
Positional Effects of Functional Groups on Biological Activity
The specific placement of functional groups on the quinolinone scaffold is a determining factor for biological activity. Even minor positional changes can lead to significant differences in potency and selectivity.
In the broader class of quinoline-based compounds, the position of substituents is well-established as a critical factor. For example, in the case of 4-aminoquinolines like chloroquine, a chlorine atom at the 7-position is essential for antimalarial activity. youtube.com Similarly, for quinolinone-based immune modulators, the optimization of three different side chains around the quinolinone skeleton was necessary to identify the most active compound. nih.gov
A study on 2-aryl-7,8-dihydroquinolin-6(5H)-ones demonstrated that the nature and substitution pattern of the aryl group at the 2-position significantly influenced their cytotoxic activity against various cancer cell lines. thieme-connect.comthieme-connect.com This highlights that even with a constant core scaffold, modifications at peripheral positions can drastically alter the biological profile.
The following table summarizes the positional effects observed in related quinoline and quinolinone derivatives, which can provide insights into the potential effects on this compound analogues.
| Position | Substituent Effect | Biological Activity | Reference |
| C2-Aryl Group | Substitution pattern on the aryl ring | Cytotoxicity | thieme-connect.comthieme-connect.com |
| C4-Side Chain | Dialkylamino side chain is crucial | Antimalarial | youtube.com |
| C6-Methoxy | Key for P-gp inhibition | P-gp Inhibition | nih.gov |
| C7-Chlorine | Essential for high potency | Antimalarial | youtube.com |
Steric and Electronic Factors Governing Molecular Recognition
Molecular recognition, the specific interaction between a molecule and its biological target, is governed by a combination of steric and electronic factors. The size, shape, and electronic distribution of a ligand determine its ability to fit into a binding site and form favorable interactions.
Steric Factors: The bulk and spatial arrangement of substituents can either promote or hinder binding. In a series of 2-aryl-7,8-dihydroquinolin-6(5H)-ones, the steric bulk of the aryl substituent at the 2-position would be expected to influence how the molecule orients itself within a binding pocket. Large, bulky groups may cause steric clashes, preventing optimal binding, while smaller groups might not provide sufficient surface area for interaction.
Comparison of N- vs. O-Alkylation Effects on Binding Affinities
The quinolinone scaffold possesses two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom of the carbonyl group (O-alkylation). The regioselectivity of this reaction and the resulting biological activity of the N-alkylated versus O-alkylated products are of significant interest in medicinal chemistry.
Alkylation of quinolin-2(1H)-one derivatives often yields a mixture of N- and O-alkylated products, with the ratio depending on the reaction conditions and the substitution pattern of the quinolinone ring. researchgate.net Studies have shown that for certain quinazolinones, N-alkylation is the predominant pathway under specific conditions. juniperpublishers.com
The biological consequences of N- versus O-alkylation can be profound. O-alkylation converts the amide functionality into an imino ether, which significantly alters the electronic and hydrogen bonding properties of the molecule. This can lead to a change in the binding mode or affinity for a biological target. For example, the O-alkylation of certain pyridone derivatives, which imparted aromaticity, resulted in potent PIM-1 kinase inhibitors with enhanced anticancer activity. nih.gov In contrast, for other systems, N-alkylation might be crucial for maintaining or improving biological activity by introducing substituents that can form key interactions within the binding site.
The choice between N- and O-alkylation provides a strategic tool for modulating the properties of this compound analogues. The impact on binding affinity would be target-dependent, with some receptors favoring the hydrogen bonding capabilities of the N-H group in the parent or N-alkylated compound, while others might better accommodate the altered electronics and planarity of the O-alkylated analogue.
Design Principles for Modulating Molecular Interactions
Based on the analysis of related structures, several design principles can be proposed for modulating the molecular interactions of this compound analogues:
Fine-tuning Lipophilicity and Polarity: The methoxy group at the C-2 position offers a handle for modification. Replacing it with other alkoxy groups of varying chain lengths or with different functional groups (e.g., hydroxyl, amino) can systematically alter the compound's lipophilicity and hydrogen bonding potential, thereby influencing its solubility, cell permeability, and target binding.
Exploring the Vector Space at C-2: The aryl group at the C-2 position (in analogues) provides a vector for exploring chemical space. Introducing a variety of substituents with different electronic (electron-donating/withdrawing) and steric properties onto this aryl ring can lead to the discovery of analogues with improved potency and selectivity.
Modulating Ring Conformation: The partially saturated B-ring's conformation can be influenced by introducing substituents or by altering the degree of unsaturation. This can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity.
Strategic N- and O-Alkylation: As discussed, the selective alkylation of the nitrogen or oxygen atom of the quinolinone core presents a powerful strategy. O-alkylation can be used to probe the importance of aromaticity and planarity for binding, while N-alkylation allows for the introduction of diverse functional groups that can interact with specific residues in a target's binding site.
The following table summarizes these design principles and their potential impact on molecular interactions:
| Design Principle | Modification Strategy | Potential Impact on Molecular Interactions |
| Lipophilicity/Polarity Modulation | Varying the C-2 alkoxy group | Altered solubility, cell permeability, and hydrogen bonding |
| Exploration of C-2 Substituents | Introducing diverse groups on the C-2 aryl ring | Enhanced potency and selectivity through optimized steric and electronic interactions |
| Conformational Control | Substitution on the saturated ring | Pre-organization into a bioactive conformation for improved binding |
| Regioselective Alkylation | N-alkylation vs. O-alkylation | Altered electronics, planarity, and introduction of new interaction points |
Analytical Methods for Research Grade Detection and Quantification
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable tools for separating and analyzing the components of a mixture, making them ideal for determining the purity of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. This approach utilizes a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.
A hypothetical HPLC method for the analysis of this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the quinolinone core possesses a chromophore that absorbs ultraviolet light.
Illustrative HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a typical, illustrative set of HPLC parameters and does not represent data from a specific cited study.
The retention time of the compound under these conditions would be a key identifier, while the area under the peak would be proportional to its concentration, allowing for quantification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While the polarity and potential for thermal degradation of this compound might present challenges for GC analysis, it is a viable method, potentially with derivatization.
For analysis, the compound would be vaporized and introduced into a GC column, typically a fused silica capillary column coated with a non-polar or mid-polar stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for highly confident identification.
Hypothetical GC-MS Parameters:
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-500 |
This table presents a typical, illustrative set of GC-MS parameters and does not represent data from a specific cited study.
The resulting total ion chromatogram (TIC) would show a peak at a specific retention time corresponding to the analyte, and the mass spectrum of this peak would be expected to show a molecular ion peak (M+) and characteristic fragment ions, confirming the structure of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. For a newly synthesized batch of this compound, elemental analysis provides experimental evidence for its empirical formula (C₁₀H₁₁NO₂). This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental integrity.
Theoretical vs. Found Elemental Composition:
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 67.78 | 67.75 |
| Hydrogen (H) | 6.26 | 6.29 |
| Nitrogen (N) | 7.90 | 7.88 |
This table presents theoretical values and illustrative experimental results for elemental analysis and does not represent data from a specific cited study.
Applications in Organic Synthesis and Chemical Biology Non Clinical
Role as Synthetic Building Blocks and Intermediates
In the landscape of organic chemistry, "building blocks" are foundational molecular units used to assemble more complex structures. cymitquimica.com 2-Methoxy-7,8-dihydroquinolin-6(5H)-one is classified as such a building block or synthetic intermediate, serving as a key starting material in multi-step synthetic pathways. axonmedchem.commedchemexpress.com The dihydroquinolinone skeleton is a prized nitrogen-containing heterocyclic motif that is a core component of numerous bioactive natural products and pharmaceutical agents. mdpi.com
The utility of this compound is enhanced by its structural similarity to other valuable synthetic precursors. For instance, methoxy-substituted α-tetralones, which share the bicyclic ketone framework, are well-established starting materials in the total synthesis of complex natural products like diterpenes and sesquiterpenes. researchgate.net By analogy, this compound offers a nitrogen-containing variant of this scaffold, opening pathways to different classes of molecular targets. Its functional groups—a nucleophilic methoxy (B1213986) group, an electrophilic ketone, and a reactive enamine-like system—provide multiple handles for synthetic manipulation.
Utility in the Construction of Complex Heterocyclic Systems
The structure of this compound is a launchpad for the synthesis of more elaborate heterocyclic and polycyclic systems. The existing dihydroquinolinone core can be chemically modified in various ways to build molecular complexity. For example, the ketone moiety can be used as a handle to construct new rings, a strategy demonstrated in the synthesis of other complex heterocycles that start from substituted cyclohexanediones. researchgate.net
Furthermore, the principles of diversity-oriented synthesis (DOS), which aim to create libraries of structurally diverse molecules, can leverage building blocks like this compound. nih.gov Its multiple reactive sites allow for divergent reaction pathways, enabling the generation of a wide range of molecular scaffolds from a single starting material. Advanced synthetic methods, such as those used to create complex quinolino[7,8-h]quinolines, showcase the potential for elaborating quinoline-type precursors into larger, fused aromatic systems. massey.ac.nz
Development of Chemical Probes for Biological Systems
While this compound has not been specifically documented as a chemical probe, its core structure is highly relevant to this field. Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules. The quinoline (B57606) scaffold is a known component in the design of such probes. For instance, derivatives of brequinar, which features a quinoline ring, have been developed as probes to investigate the activity of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). hnuejs.edu.vn
The development of effective probes often relies on a modular synthesis where a core scaffold is derivatized with reporter tags (e.g., fluorophores) or reactive groups for target engagement. The ketone and methoxy functionalities of this compound, along with the potential for modification of the heterocyclic ring, make it an attractive starting point for creating a library of probe molecules for screening in biological systems. nih.gov
Potential as Additives in Chemical and Material Science
The application of heterocyclic compounds extends beyond medicine and into material science, where they can be used as additives to impart specific properties to polymers, colorants, and other materials. hud.ac.uk For example, the related compound 6-methoxyquinoline (B18371) is recognized for its use as a flavoring agent. nih.gov
Drawing parallels from other heterocyclic systems, this compound holds potential as a functional additive. Just as systems like 1,2-oxathiine 2,2-dioxide are used to enhance the water solubility of materials, the polar, nitrogen-containing structure of the dihydroquinolinone could be incorporated into polymer backbones or used as a surface modifier to alter properties like hydrophilicity, conductivity, or thermal stability. hud.ac.uk
Contributions to Fundamental Organic Reaction Development
This compound embodies several key functional groups whose reactivity is central to fundamental organic chemistry. The α,β-unsaturated carbonyl system (enone) embedded within the ring is a classic Michael acceptor, susceptible to conjugate addition reactions. This type of reactivity is foundational for creating carbon-carbon and carbon-heteroatom bonds in a controlled manner. acs.org
The ketone at the 6-position is another site for a multitude of classic organic reactions, including aldol (B89426) condensations, Wittig olefination, and reductions to the corresponding alcohol. The methoxy group can also play a critical role; it can be cleaved to unveil a hydroxyl group, which dramatically alters the molecule's electronic properties and reactivity, or it can direct electrophilic substitution reactions on the aromatic ring if the system is aromatized. semanticscholar.org The study of this molecule's reactivity can thus contribute to the development of new synthetic methods and a deeper understanding of reaction mechanisms.
Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Description | Relevant Chemistry Example |
|---|---|---|---|
| Ketone (C6=O) | Aldol Condensation | Reaction with an enolate to form a β-hydroxy ketone, useful for C-C bond formation. | hnuejs.edu.vn |
| Ketone (C6=O) | Reduction | Conversion to a secondary alcohol using agents like NaBH4, creating a new stereocenter. | researchgate.net |
| Enone System | Michael Addition | Conjugate addition of a nucleophile to the C5 position. | acs.org |
| Methoxy Group (C2-OCH3) | Ether Cleavage | Demethylation using reagents like BBr3 to yield the corresponding 2-hydroxy-quinolinone. | nih.gov |
| Dihydro-pyridine Ring | Dehydrogenation/Aromatization | Oxidation to form the fully aromatic 2-methoxy-6-hydroxyquinoline. | semanticscholar.org |
| Dihydro-pyridine Ring | Catalytic Annulation | Participation in cyclization reactions to build fused heterocyclic systems. | mdpi.com |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for 2-Methoxy-7,8-dihydroquinolin-6(5H)-one is notably sparse, with no dedicated studies focusing on its synthesis, properties, or biological activities. Its mention is primarily confined to chemical supplier databases, where it is often listed as a research chemical, and in some cases, as a discontinued (B1498344) product. This suggests that while it has been synthesized, likely for screening purposes or as a synthetic intermediate, it has not been the subject of in-depth investigation. The broader family of dihydroquinolin-2(1H)-ones, however, is well-represented in the literature, with numerous reports on their synthesis and diverse biological activities, including anticancer and antimicrobial properties. tandfonline.comresearchgate.net This disparity highlights a significant knowledge gap and underscores the untapped potential of this compound as a target for novel research.
Unexplored Synthetic Avenues
While specific synthetic routes to this compound are not documented in peer-reviewed literature, several established methods for the synthesis of the dihydroquinolinone core could be adapted for its preparation. These represent unexplored avenues for accessing this particular molecule.
One of the most versatile methods for constructing the dihydroquinolinone scaffold is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. For the synthesis of the target compound, a potential route could involve the reaction of a suitably substituted 2-aminobenzaldehyde with a cyclic β-keto ester, followed by methylation of the resulting hydroxyl group at the 2-position.
Another promising approach is the use of metal-catalyzed cyclization reactions . For instance, palladium-catalyzed intramolecular cyclization of N-substituted acrylamides has been shown to be an effective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org Adapting this methodology to an appropriately substituted aniline (B41778) derivative could provide a direct route to the desired product.
Furthermore, multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules. A one-pot reaction involving an aniline derivative, an aldehyde, and a cyclic ketone could potentially be developed to construct the this compound skeleton in a single step. The development of green synthetic methods, utilizing water as a solvent or employing microwave assistance, also presents an attractive and unexplored avenue for the synthesis of this compound. tandfonline.comtandfonline.com
A summary of potential, yet unexplored, synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Reactants | Key Advantages |
| Modified Friedländer Annulation | Substituted 2-aminobenzaldehyde, cyclic β-keto ester | Well-established, versatile |
| Palladium-Catalyzed Cyclization | N-substituted acrylamide (B121943) derivative | High efficiency, good functional group tolerance |
| Multi-Component Reaction | Aniline derivative, aldehyde, cyclic ketone | Atom economy, step efficiency |
| Green Chemistry Approaches | Use of aqueous media, microwave irradiation | Environmentally benign, potentially faster reaction times |
Advanced Mechanistic Investigations
The absence of dedicated synthetic studies on this compound means that no specific mechanistic investigations have been conducted. However, understanding the reaction mechanisms for the formation of the dihydroquinolinone core is crucial for optimizing existing synthetic routes and developing new ones.
For the Friedländer annulation, the mechanism is generally understood to proceed through an initial aldol-type condensation, followed by cyclization and dehydration. A detailed investigation using computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the transition states and reaction intermediates involved in the formation of the target molecule. This could help in selecting the optimal catalyst and reaction conditions to improve yield and selectivity.
In the case of metal-catalyzed cyclizations, the mechanism is often more complex, involving oxidative addition, migratory insertion, and reductive elimination steps. Elucidating the precise catalytic cycle for the formation of this compound would be a significant contribution to the field. This could involve kinetic studies, in-situ spectroscopic analysis, and the isolation and characterization of catalytic intermediates.
Understanding the mechanism of potential multi-component reactions would also be a key area for advanced investigation. This would involve unraveling the sequence of bond-forming events and identifying the key intermediates that lead to the final product.
Expanding the Scope of Non-Clinical Biological Applications
While the biological activity of this compound itself is unknown, the broader class of quinoline (B57606) and dihydroquinolinone derivatives has been shown to possess a wide range of pharmacological properties. This suggests that the target compound could have potential applications in several areas of non-clinical research.
Given that many quinoline derivatives exhibit potent anticancer activity , it would be worthwhile to screen this compound against a panel of cancer cell lines. researchgate.netresearchgate.net The dihydroquinolinone scaffold is a known pharmacophore that can interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival.
Furthermore, some quinoline derivatives have been investigated as enzyme inhibitors . For example, they have been shown to inhibit kinases, which are crucial regulators of cell signaling pathways. researchgate.net It is plausible that this compound could exhibit inhibitory activity against specific enzymes, and this could be explored through in vitro enzyme assays.
The structural similarity to other biologically active heterocycles also suggests potential antimicrobial or antiviral properties. nih.gov Screening against a range of pathogenic bacteria and viruses could reveal new therapeutic leads.
The table below outlines potential non-clinical biological applications that warrant investigation:
| Potential Application | Rationale |
| Anticancer Agent | The quinoline scaffold is a common feature in many anticancer compounds. |
| Enzyme Inhibitor | Dihydroquinolinone derivatives have been shown to inhibit various enzymes. |
| Antimicrobial Agent | Structural similarity to known antimicrobial agents. |
| Antiviral Agent | The quinoline core is present in some antiviral drugs. |
Emerging Computational Strategies for Prediction and Design
In the absence of experimental data, computational methods offer a powerful tool for predicting the properties and potential applications of this compound, as well as for designing new derivatives with enhanced activity.
Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular geometry, and spectroscopic properties of the molecule. dntb.gov.uanih.gov This information can provide insights into its reactivity and potential interactions with biological targets.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with the active sites of various enzymes and receptors. nih.govresearchgate.net This can help to identify potential biological targets and to prioritize compounds for experimental screening.
Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of related dihydroquinolinone derivatives with known biological activities. These models can then be used to predict the activity of this compound and to guide the design of new analogues with improved potency and selectivity.
Pharmacophore modeling can be used to identify the key structural features required for a particular biological activity. This information can then be used to design new molecules that incorporate the this compound scaffold and that are likely to exhibit the desired activity.
These computational strategies, when used in combination, can significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
